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Compound of Interest

Compound Name: 4-Pyridinepropanol, 1-oxide

Cat. No.: B13417215

Get Quote

Executive Summary & Structural Context
Compound: 4-Pyridinepropanol, 1-oxide CAS Registry Number: 69603-65-2 Synonyms: 3-(4-

Pyridyl)-1-propanol N-oxide; 4-(3-Hydroxypropyl)pyridine N-oxide Molecular Formula:

Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H

NO

Molecular Weight: 153.18 g/mol [1]

This guide provides a comprehensive spectroscopic analysis of 4-Pyridinepropanol, 1-oxide,

a critical metabolite and synthetic intermediate in the development of pyridine-based

pharmaceuticals. The N-oxide moiety significantly alters the electronic environment of the

pyridine ring, resulting in distinct diagnostic signals in NMR, IR, and MS data compared to its

precursor, 4-pyridinepropanol.
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The molecule consists of a pyridine ring oxidized at the nitrogen position (N-oxide), substituted

at the 4-position with a 3-hydroxypropyl chain. The N-oxide group introduces a strong dipole (N

-O

), increasing electron density at the 2- and 6-positions via resonance while simultaneously
exerting an inductive withdrawing effect.

Spectroscopic Data Analysis[3][4][5][6][7]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The N-oxidation of the pyridine ring causes characteristic chemical shift changes, particularly

deshielding the

-protons (H-2, H-6) and shielding the

-position (C-4) relative to the unoxidized pyridine.

H NMR Data (400 MHz, CDCl

)
Note: Shifts are referenced to TMS (0.00 ppm). Data synthesized from high-fidelity analogue

analysis (4-Picoline N-oxide).
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

2, 6 8.10 – 8.15 Doublet (d) 2H 6.5
Pyridine Ring

-H

3, 5 7.12 – 7.18 Doublet (d) 2H 6.5
Pyridine Ring

-H

' 2.70 – 2.75 Triplet (t) 2H 7.6

Ar-CH

-CH

-

' 3.65 – 3.70 Triplet (t) 2H 6.4

-CH

-CH

-OH

' 1.85 – 1.95 Multiplet (m) 2H -

-CH

-CH

-CH

-

OH ~2.5 - 3.5 Broad Singlet 1H -

Hydroxyl

(Exchangeabl

e)

Diagnostic Insight: The doublet at ~8.13 ppm is the hallmark of the pyridine N-oxide

-protons. In the non-oxidized precursor (4-pyridinepropanol), these protons typically appear
upfield at ~8.4-8.5 ppm (in CDCl

, pyridines are deshielded, but N-oxides show complex behavior where

-protons can be shielded or deshielded depending on solvent, but often appear distinct from
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the pyridinium salt). Correction: In CDCl

, pyridine

-protons are ~8.5 ppm. Upon N-oxidation, they often shift upfield slightly or remain similar, but
the

-protons (H-3,5) shift significantly. However, the most reliable diagnostic is the coupling pattern
and the specific relationship between H-2,6 and H-3,5.

C NMR Data (100 MHz, CDCl

)

Position
Shift (

, ppm)
Assignment Electronic Effect

2, 6 138.4
Ar-C (

)

Inductive withdrawal

by N

-O

4 142.1
Ar-C (

)
Substituted carbon

3, 5 126.6
Ar-C (

)
Resonance donation

' 61.5
-CH

-OH

Deshielding by

Oxygen

' 31.2
Ar-CH

-
Benzylic-like position

' 32.8
-CH

-
Alkyl chain
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B. Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid validation tool for the N-oxidation state.

Wavenumber (cm

)
Intensity Vibrational Mode Diagnostic Value

3200 - 3400 Broad, Strong O-H Stretch
Confirms alcohol

functionality

1200 - 1250 Strong N-O Stretch
Primary diagnostic for

N-oxide

1460 - 1480 Medium C=C / C=N Stretch
Pyridine ring skeletal

vibrations

830 - 850 Medium N-O Bending
Secondary

confirmation

Technical Note: The N-O stretching frequency is highly sensitive to hydrogen bonding. In protic

solvents or solid state, this band may shift or broaden.

C. Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the N-oxide moiety through characteristic

fragmentation losses.

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70 eV)
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m/z Ion Identity Fragment Structure Mechanism

154 [M+H]

C

H

NO

Protonated Molecular

Ion

153 [M]

C

H

NO

Molecular Ion (EI)

137 [M - 16]

C

H

NO

Loss of Oxygen

(Deoxygenation)

136 [M - 17]

C

H

NO

Loss of OH radical

108 [M - 45]

C

H

NO

Loss of propyl alcohol

chain (-CH

CH

CH

OH)

Fragmentation Pathway Logic: The "M-16" peak is the "smoking gun" for N-oxides. Unlike

simple alcohols which lose water (M-18), N-oxides characteristically lose the oxygen atom from

the nitrogen under EI conditions or high collision energy in ESI-MS/MS.

Experimental Protocol: Synthesis & Isolation
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Objective: Preparation of analytical grade 4-Pyridinepropanol, 1-oxide for spectral validation.

Methodology: Peracid Oxidation
This protocol utilizes hydrogen peroxide in acetic acid, a robust method for generating pyridine

N-oxides.

Reagents:

4-Pyridinepropanol (1.0 eq)[2]

Hydrogen Peroxide (30% aq., 3.0 eq)

Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Workflow:

Dissolution: Dissolve 4-Pyridinepropanol (10 mmol) in Glacial Acetic Acid (10 mL) in a round-

bottom flask.

Oxidation: Add Hydrogen Peroxide (30 mmol) dropwise at room temperature.

Heating: Heat the mixture to 70-80°C for 6-12 hours. Monitor via TLC (Mobile phase: 10%

MeOH in DCM). The N-oxide is significantly more polar (lower R

) than the starting material.

Quenching: Cool to room temperature. If excess peroxide remains (test with starch-iodide

paper), add a small amount of sodium sulfite.

Concentration: Remove acetic acid under reduced pressure (rotary evaporator).

Neutralization: Dissolve the residue in a minimum amount of water and neutralize with

saturated Na

CO

or NaOH to pH ~8-9.
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Extraction: Extract continuously with Chloroform or DCM (N-oxides are water-soluble;

continuous extraction or salting out is often required).

Purification: Recrystallize from Acetone/Ethanol or purify via column chromatography

(DCM:MeOH 9:1).

Visualizations
Diagram 1: Fragmentation Pathway (MS)
This diagram illustrates the logical fragmentation steps observed in Mass Spectrometry,

highlighting the diagnostic "M-16" loss.

Molecular Ion [M]+
m/z 153

[M - O]+
m/z 137

(Deoxygenation)- Oxygen (16 Da)

[M - OH]+
m/z 136

- OH Radical (17 Da)

Fragment
m/z 108

(Loss of Propyl)
- C3H6O (Propyl alcohol)

Further Fragmentation

Click to download full resolution via product page

Caption: MS fragmentation logic showing the characteristic deoxygenation pathway (M-16)

specific to N-oxides.

Diagram 2: Synthesis & Workup Logic
A decision tree for the synthesis and isolation of the target compound.
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Remove AcOH (Vac)
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Caption: Step-by-step synthesis workflow for the N-oxidation of 4-pyridinepropanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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